Cas no 180068-67-1 (Methyl 3,5-difluoro-2-hydroxybenzoate)

Methyl 3,5-difluoro-2-hydroxybenzoate is a fluorinated aromatic ester with a molecular formula of C8H6F2O3. This compound features a hydroxyl group adjacent to the ester functionality, enhancing its reactivity in synthetic applications. The presence of two fluorine atoms at the 3- and 5-positions contributes to its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural characteristics allow for selective modifications, particularly in cross-coupling reactions and derivatizations. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its utility in medicinal chemistry stems from its potential as a building block for bioactive molecules, including kinase inhibitors and antimicrobial agents.
Methyl 3,5-difluoro-2-hydroxybenzoate structure
180068-67-1 structure
商品名:Methyl 3,5-difluoro-2-hydroxybenzoate
CAS番号:180068-67-1
MF:C8H6F2O3
メガワット:188.128249645233
CID:851209
PubChem ID:15252355

Methyl 3,5-difluoro-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3,5-difluoro-2-hydroxybenzoate
    • 3,5-DIFLUORO-2-METHOXYBENZOIC ACID
    • Benzoic acid, 3,5-difluoro-2-methoxy-
    • QVR CF EF BO1
    • Methyl3,5-difluoro-2-hydroxybenzoate
    • Benzoic acid, 3,5-difluoro-2-hydroxy-, methyl ester
    • MDL: MFCD06204228
    • インチ: 1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
    • InChIKey: WYPHUQIMIBVYFN-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC(F)=CC(F)=C1O

計算された属性

  • せいみつぶんしりょう: 188.02900
  • どういたいしつりょう: 188.02850037g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.399
  • ふってん: 293.9°C at 760 mmHg
  • フラッシュポイント: 131.6°C
  • 屈折率: 1.504
  • PSA: 46.53000
  • LogP: 1.67160
  • 酸性度係数(pKa): 8.52±0.23(Predicted)

Methyl 3,5-difluoro-2-hydroxybenzoate セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

Methyl 3,5-difluoro-2-hydroxybenzoate 税関データ

  • 税関コード:2918290090

Methyl 3,5-difluoro-2-hydroxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015008214-500mg
Methyl 3,5-difluoro-2-hydroxybenzoate
180068-67-1 97%
500mg
806.85 USD 2021-06-21
Chemenu
CM127835-1g
methyl 3,5-difluoro-2-hydroxybenzoate
180068-67-1 95%
1g
$365 2023-01-09
Crysdot LLC
CD12130883-1g
Methyl 3,5-difluoro-2-hydroxybenzoate
180068-67-1 95+%
1g
$386 2024-07-24
Alichem
A015008214-250mg
Methyl 3,5-difluoro-2-hydroxybenzoate
180068-67-1 97%
250mg
504.00 USD 2021-06-21
Alichem
A015008214-1g
Methyl 3,5-difluoro-2-hydroxybenzoate
180068-67-1 97%
1g
1,460.20 USD 2021-06-21

Methyl 3,5-difluoro-2-hydroxybenzoate 関連文献

Methyl 3,5-difluoro-2-hydroxybenzoateに関する追加情報

Methyl 3,5-difluoro-2-hydroxybenzoate (CAS No. 180068-67-1): A Comprehensive Overview

Methyl 3,5-difluoro-2-hydroxybenzoate, identified by its CAS number 180068-67-1, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of hydroxybenzoic acid esters, characterized by the presence of both hydroxyl and fluoro substituents on the benzene ring. The unique structural features of Methyl 3,5-difluoro-2-hydroxybenzoate make it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

The introduction of fluorine atoms into the aromatic ring significantly influences the electronic properties and metabolic stability of the molecule. Fluorinated compounds are widely recognized for their enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to enzymatic degradation. These attributes have made fluorinated benzoates, including Methyl 3,5-difluoro-2-hydroxybenzoate, valuable scaffolds in drug design and development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Methyl 3,5-difluoro-2-hydroxybenzoate and biological receptors. Studies have demonstrated that the fluoro substituents can modulate the binding affinity and selectivity of the compound, making it an attractive candidate for developing novel therapeutic agents. For instance, computational studies have revealed that the presence of fluorine atoms can enhance the interactions with certain enzymes and receptors, leading to more potent and selective pharmacological effects.

In addition to its potential in drug development, Methyl 3,5-difluoro-2-hydroxybenzoate has been explored as a key intermediate in the synthesis of various fluorinated compounds. The compound's reactivity allows for further functionalization, enabling the preparation of more complex molecules with tailored properties. This has opened up new avenues in synthetic organic chemistry, particularly in the development of advanced materials and specialty chemicals.

The pharmaceutical industry has shown particular interest in Methyl 3,5-difluoro-2-hydroxybenzoate due to its structural similarity to known bioactive molecules. Researchers have investigated its potential as a precursor for antiviral, anti-inflammatory, and anticancer agents. Preliminary studies have suggested that derivatives of this compound may exhibit promising biological activities by targeting specific pathways involved in disease progression.

The synthesis of Methyl 3,5-difluoro-2-hydroxybenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the versatility of Methyl 3,5-difluoro-2-hydroxybenzoate but also contribute to the broader field of organic synthesis by providing new strategies for constructing fluorinated aromatic compounds.

The environmental impact of fluorinated compounds has also been a subject of research. While fluoroaromatics offer numerous benefits in pharmaceutical applications, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Additionally, researchers are exploring biodegradable alternatives to traditional fluorinated compounds to address these concerns.

In conclusion, Methyl 3,5-difluoro-2-hydroxybenzoate (CAS No. 180068-67-1) represents a significant advancement in pharmaceutical and chemical research. Its unique structural features and versatile reactivity make it a valuable compound for drug development and synthetic applications. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing both medicinal chemistry and materials science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:180068-67-1)Methyl 3,5-difluoro-2-hydroxybenzoate
A20300
清らかである:99%
はかる:5g
価格 ($):661.0